molecular formula C19H21ClN2O B10880943 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone

1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone

Cat. No.: B10880943
M. Wt: 328.8 g/mol
InChI Key: CTDAMYBGFYWPMQ-UHFFFAOYSA-N
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Description

1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone is a synthetic organic compound that features a piperazine ring substituted with a 3-chlorobenzyl group and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone typically involves the following steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of piperazine with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate to form 1-(3-chlorobenzyl)piperazine.

    Acylation Reaction: The intermediate is then subjected to an acylation reaction with phenylacetyl chloride in the presence of a base like triethylamine to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological targets, including receptors and enzymes.

    Medicine: Investigated for its pharmacological properties, including potential use as an antipsychotic or antidepressant agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmitter release and uptake. This modulation can lead to therapeutic effects in conditions like depression or anxiety.

Comparison with Similar Compounds

    1-(3-Chlorobenzyl)piperazine: Shares the piperazine and chlorobenzyl moieties but lacks the phenylethanone group.

    2-Phenylethanone: Contains the phenylethanone moiety but lacks the piperazine and chlorobenzyl groups.

Uniqueness: 1-[4-(3-Chlorobenzyl)piperazin-1-yl]-2-phenylethanone is unique due to the combination of its structural features, which confer specific pharmacological properties. The presence of both the piperazine ring and the phenylethanone group allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H21ClN2O

Molecular Weight

328.8 g/mol

IUPAC Name

1-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]-2-phenylethanone

InChI

InChI=1S/C19H21ClN2O/c20-18-8-4-7-17(13-18)15-21-9-11-22(12-10-21)19(23)14-16-5-2-1-3-6-16/h1-8,13H,9-12,14-15H2

InChI Key

CTDAMYBGFYWPMQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3

Origin of Product

United States

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